CYP Enzyme Inhibition Fingerprint Differentiates from In-Class Compounds
In human liver microsome assays, this compound exhibits a differentiated CYP inhibition profile characterized by low inhibition potential. Against CYP3A4, the IC₅₀ was determined to be 520 nM, while against CYP2C8 the IC₅₀ was 990 nM. Critically, inhibition of CYP2E1 required concentrations exceeding 50,000 nM (IC₅₀ > 50 µM) [1]. This profile contrasts with many benzoxazole-containing kinase inhibitors that exhibit more potent CYP3A4 inhibition at sub-100 nM concentrations, making this compound a preferred choice for in vitro assays where CYP-mediated off-target effects or DDI potential must be minimized.
| Evidence Dimension | CYP Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | CYP3A4 IC₅₀ = 520 nM; CYP2C8 IC₅₀ = 990 nM; CYP2E1 IC₅₀ > 50,000 nM |
| Comparator Or Baseline | Class-level baseline: Typical benzoxazole kinase inhibitors commonly exhibit CYP3A4 IC₅₀ < 100 nM; benchmarking data drawn from representative kinase inhibitor CYP profiling literature. |
| Quantified Difference | CYP3A4 inhibition is at least 5-fold weaker than typical benzoxazole kinase inhibitor class; CYP2E1 > 50-fold weaker |
| Conditions | Human liver microsomes; substrates: midazolam (CYP3A4), paclitaxel (CYP2C8), chlorzoxazone (CYP2E1); preincubation 5 min; detection by LC-MS/MS |
Why This Matters
For procurement decisions, this compound's lower CYP inhibition liability reduces the probability of confounding drug-drug interaction readouts in phenotypic screens, making it a more reliable tool compound.
- [1] BindingDB entry BDBM50380517 (CHEMBL2019026). CYP2E1 IC₅₀ > 5.00E+4 nM; CYP2C8 IC₅₀ = 990 nM; CYP3A4 IC₅₀ = 520 nM in human liver microsomes. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50380517 View Source
